molecular formula C22H45NO13S B8104396 t-Boc-Aminooxy-PEG8-Ms

t-Boc-Aminooxy-PEG8-Ms

Cat. No.: B8104396
M. Wt: 563.7 g/mol
InChI Key: ZVHAZZLGDHPNCS-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG8-Ms is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). The compound contains a t-Boc (tert-butoxycarbonyl) protected aminooxy group and a methanesulfonate (Ms) group. The t-Boc group protects the aminooxy functionality, which can be deprotected under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG8-Ms involves the conjugation of a t-Boc-aminooxy group with a PEG chain and a methanesulfonate group. The general synthetic route includes:

    Protection of the aminooxy group: The aminooxy group is protected with a t-Boc group to prevent unwanted reactions during the synthesis.

    PEGylation: The protected aminooxy group is conjugated with a PEG chain to enhance solubility and biocompatibility.

    Introduction of the methanesulfonate group: The PEGylated compound is then reacted with methanesulfonyl chloride to introduce the methanesulfonate group

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk protection of the aminooxy group: Large quantities of the aminooxy group are protected with t-Boc.

    PEGylation in large reactors: The protected aminooxy group is conjugated with PEG in large reactors to ensure uniformity and scalability.

    Methanesulfonation: The PEGylated compound is reacted with methanesulfonyl chloride in industrial reactors to introduce the methanesulfonate group

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG8-Ms undergoes several types of chemical reactions:

    Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy functionality.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

    Conjugation: The aminooxy group can react with aldehydes and ketones to form oxime linkages

Common Reagents and Conditions

    Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonate group.

    Conjugation: Aldehydes and ketones are used to form oxime linkages with the aminooxy group

Major Products Formed

    Deprotected aminooxy-PEG8: Formed after the removal of the t-Boc group.

    Substituted PEG8 derivatives: Formed after the substitution of the methanesulfonate group.

    Oxime-linked PEG8 derivatives: Formed after the conjugation with aldehydes or ketones

Scientific Research Applications

t-Boc-Aminooxy-PEG8-Ms has a wide range of scientific research applications:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.

    Biology: Employed in bioconjugation experiments to link biomolecules.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

t-Boc-Aminooxy-PEG8-Ms acts as a linker in PROTACs, which are designed to target specific proteins for degradation. The aminooxy group reacts with aldehydes or ketones to form stable oxime linkages, facilitating the conjugation of the PROTAC to the target protein. The PEG chain enhances solubility and biocompatibility, while the methanesulfonate group serves as a leaving group in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    t-Boc-Aminooxy-PEG8-azide: Contains an azide group instead of a methanesulfonate group.

    t-Boc-Aminooxy-pentane-amine: Contains a shorter PEG chain and an amine group.

    t-Boc-Aminooxy-pentane-azide: Contains a shorter PEG chain and an azide group

Uniqueness

t-Boc-Aminooxy-PEG8-Ms is unique due to its combination of a t-Boc-protected aminooxy group, a PEG chain, and a methanesulfonate group. This combination provides enhanced solubility, biocompatibility, and versatility in chemical reactions, making it a valuable tool in the synthesis of PROTACs and other bioconjugates .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO13S/c1-22(2,3)36-21(24)23-34-19-17-32-15-13-30-11-9-28-7-5-27-6-8-29-10-12-31-14-16-33-18-20-35-37(4,25)26/h5-20H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHAZZLGDHPNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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